molecular formula C38H46N2O8 B050543 neo-Truxilline CAS No. 113350-54-2

neo-Truxilline

Cat. No.: B050543
CAS No.: 113350-54-2
M. Wt: 658.8 g/mol
InChI Key: SYSWFFZJNZSEIZ-INQOXXOWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: neo-Truxilline is typically synthesized through the photochemical dimerization of cinnamoylcocaine. This process involves the exposure of cinnamoylcocaine to ultraviolet light, leading to the formation of various truxilline isomers, including this compound .

Industrial Production Methods: The industrial production of this compound involves the extraction of cinnamoylcocaine from coca leaves, followed by its photochemical dimerization. The reaction conditions include the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The product is then purified through techniques such as chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: neo-Truxilline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of this compound.

Scientific Research Applications

neo-Truxilline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of neo-Truxilline involves its interaction with specific molecular targets and pathways. As a tropane alkaloid, this compound may interact with neurotransmitter receptors and transporters, affecting the central nervous system. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .

Comparison with Similar Compounds

  • alpha-Truxilline
  • beta-Truxilline
  • delta-Truxilline
  • epsilon-Truxilline
  • gamma-Truxilline
  • omega-Truxilline
  • zeta-Truxilline
  • peri-Truxilline
  • epi-Truxilline

Comparison: neo-Truxilline is unique among the truxilline isomers due to its specific structural configuration and biological activities. While all truxilline isomers share a common core structure, the differences in their stereochemistry result in distinct physical and chemical properties. This compound’s unique properties make it a valuable compound for research and analytical applications .

Properties

IUPAC Name

bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1S,2S,3S,4R)-3,4-diphenylcyclobutane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27?,28?,29-,30+,31+,32+,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSWFFZJNZSEIZ-INQOXXOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H](C(C2)OC(=O)[C@H]3[C@@H]([C@@H]([C@@H]3C(=O)OC4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113350-54-2
Record name neo-Truxilline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113350542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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